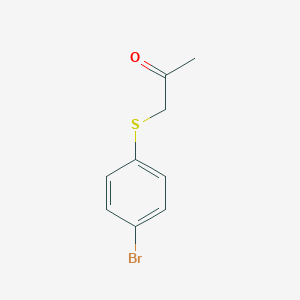

1-((4-Bromophenyl)thio)propan-2-one

Vue d'ensemble

Description

1-((4-Bromophenyl)thio)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a propanone moiety. It is a solid at room temperature and is often used in various chemical syntheses and research applications.

Méthodes De Préparation

The synthesis of 1-((4-Bromophenyl)thio)propan-2-one typically involves the reaction of 4-bromothiophenol with chloroacetone. Here is a common synthetic route:

Stage 1: 4-bromothiophenol is reacted with sodium hydroxide in water to form the sodium salt of 4-bromothiophenol.

Stage 2: The sodium salt is then reacted with chloroacetone in water for 2.5 hours.

Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-((4-Bromophenyl)thio)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, while the ketone group can undergo reduction to secondary alcohols.

Condensation Reactions: The ketone group can participate in aldol condensations and other carbonyl chemistry.

Common reagents used in these reactions include sodium hydroxide, chloroacetone, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-((4-Bromophenyl)thio)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of various fine chemicals and intermediates.

Mécanisme D'action

The mechanism of action of 1-((4-Bromophenyl)thio)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thioether and ketone groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-((4-Bromophenyl)thio)propan-2-one can be compared with similar compounds such as:

(4-Bromo-thiophen-2-yl)-acetonitrile: Similar in structure but contains a nitrile group instead of a ketone.

1-(4-(p-Tolyloxy)phenyl)thiourea: Contains a thiourea group instead of a ketone.

1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone: Contains additional halogen substitutions on the aromatic ring.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Activité Biologique

1-((4-Bromophenyl)thio)propan-2-one is an organic compound with the empirical formula C₉H₉BrS and a molecular weight of approximately 245.14 g/mol. It features a bromophenyl group and a thioether linkage, which contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of the bromophenyl group enhances its interaction with various biological targets, while the thioether linkage may influence its pharmacokinetic properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism may involve the inhibition of essential bacterial enzymes or disruption of cellular processes, although detailed pathways remain to be elucidated.

| Bacterial Strain | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Enzyme inhibition |

| Escherichia coli | Limited activity | Possible membrane disruption |

| Bacillus subtilis | Moderate activity | Interference with metabolic pathways |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is likely mediated through specific interactions with molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in both bacteria and cancer cells.

- Cell Signaling Modulation : It could influence pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) : Increased ROS production has been observed in treated cells, suggesting oxidative stress as a mechanism for its anticancer activity.

Research Findings

Recent research has highlighted the importance of understanding the structure-activity relationship (SAR) for optimizing the efficacy of this compound. Studies have shown that modifications to the bromophenyl group or thioether linkage can significantly alter biological activity.

Table: Structure-Activity Relationship Studies

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increased antimicrobial potency |

| Alteration of thioether | Enhanced anticancer effects |

| Chain length variation | Changes in solubility and bioavailability |

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLMSQXPPXNNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.